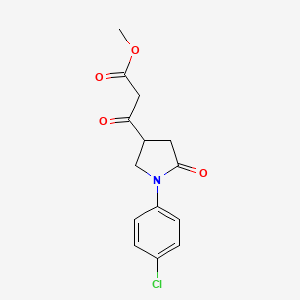

Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(1-(4-chlorophényl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate de méthyle est un composé organique synthétique qui appartient à la classe des dérivés de pyrrolidinone. Ce composé est caractérisé par la présence d'un groupe 4-chlorophényle lié à un cycle pyrrolidinone, qui est ensuite relié à un groupe ester méthylique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(1-(4-chlorophényl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate de méthyle implique généralement les étapes suivantes :

Formation du cycle pyrrolidinone : Le cycle pyrrolidinone peut être synthétisé par une réaction de cyclisation impliquant une amine appropriée et un composé carbonylé.

Introduction du groupe 4-chlorophényle : Le groupe 4-chlorophényle est introduit par une réaction de substitution nucléophile, où un composé aromatique chloré réagit avec l'intermédiaire pyrrolidinone.

Estérification : La dernière étape consiste à estérifier le groupe acide carboxylique avec du méthanol en présence d'un catalyseur acide pour former l'ester méthylique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, de températures contrôlées et de systèmes de solvants qui facilitent les réactions souhaitées tout en minimisant les produits secondaires.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(1-(4-chlorophényl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en alcools.

Substitution : Le groupe chlorophényle peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Les réactions de substitution aromatique électrophile peuvent impliquer des réactifs tels que des mélanges nitrants (HNO₃/H₂SO₄) ou des agents halogénants (Cl₂, Br₂).

Principaux produits

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools.

Substitution : Introduction de divers groupes fonctionnels sur le cycle aromatique.

Applications de recherche scientifique

Chimie médicinale : La structure du composé suggère une activité potentielle en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler les troubles neurologiques.

Science des matériaux : Ses propriétés chimiques uniques en font un candidat pour le développement de matériaux avancés, tels que les polymères et les revêtements.

Recherche biologique : Le composé peut être utilisé comme une sonde pour étudier les voies biochimiques et les interactions en raison de ses groupes fonctionnels spécifiques.

Mécanisme d'action

Le mécanisme d'action du 3-(1-(4-chlorophényl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes fonctionnels du composé lui permettent de former des interactions spécifiques, telles que des liaisons hydrogène ou des interactions hydrophobes, avec ses cibles. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant aux effets biologiques observés.

Applications De Recherche Scientifique

Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

Biological Research: The compound can be used as a probe to study biochemical pathways and interactions due to its specific functional groups.

Mécanisme D'action

The mechanism of action of Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(4-chlorophényl)-3-hydroxy-2,2-diméthylpropanoate de méthyle : Ce composé partage le groupe 4-chlorophényle mais diffère par la présence d'un groupe hydroxyle et d'une structure d'ester différente.

3-(4-Chlorophényl)-1,5-diphényl-4,5-dihydro-1H-pyrazole : Ce composé contient un groupe chlorophényle similaire mais fait partie d'un système cyclique pyrazole.

Unicité

Le 3-(1-(4-chlorophényl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui confèrent des propriétés chimiques et biologiques distinctes. Son cycle pyrrolidinone et ses fonctionnalités d'ester le rendent polyvalent pour diverses modifications chimiques et applications.

Propriétés

Formule moléculaire |

C14H14ClNO4 |

|---|---|

Poids moléculaire |

295.72 g/mol |

Nom IUPAC |

methyl 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate |

InChI |

InChI=1S/C14H14ClNO4/c1-20-14(19)7-12(17)9-6-13(18)16(8-9)11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3 |

Clé InChI |

IBGCFCOYSCVRLN-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)

![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)

![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)